REACTION_CXSMILES
|
C12[CH2:10][CH:7]([CH:8]=C1)[CH:6]1[CH:2]2[C:3](=[O:11])[O:4][CH2:5]1.[Mn]([O-])(=O)(=O)=O.[K+].S([O-])([O-])(=O)=[O:19].[Mg+2].[CH2:24]([OH:26])[CH3:25]>O>[OH:26][CH:24]1[CH:8]([OH:19])[CH:7]2[CH2:10][CH:25]1[CH:2]1[CH:6]2[CH2:5][O:4][C:3]1=[O:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
C12C3C(OCC3C(C=C1)C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C3C(OCC3C(C=C1)C2)=O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
318 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C.
|
Type
|
ADDITION
|
Details
|
the resulting solution was added dropwise into the reactor
|
Type
|
ADDITION
|
Details
|
After the completion of the addition
|
Type
|
WAIT
|
Details
|
the mixture was left stand to room temperature
|
Type
|
WAIT
|
Details
|
was aged over night
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
FILTRATION
|
Details
|
the concentrate was filtrated again
|
Type
|
CUSTOM
|
Details
|
to remove insoluble matters
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate (n=5, s/f=2/1)
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate layer was concentrated
|
Type
|
WASH
|
Details
|
the deposited solid matter was washed with toluene
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C2C3C(OCC3C(C1O)C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |